molecular formula C16H14O6 B13362554 6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid

6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid

Cat. No.: B13362554
M. Wt: 302.28 g/mol
InChI Key: UVKMCJMFEOUORW-UHFFFAOYSA-N
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Description

6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is an organic compound characterized by the presence of two methoxy groups and two carboxylic acid groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions followed by sequential methoxylation and carboxylation steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Hydroxylated or aldehyde derivatives

    Reduction: Alcohol or aldehyde derivatives

    Substitution: Various substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and carboxylic acid groups makes it versatile for various applications in synthesis and research.

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

3-(5-carboxy-2-methoxyphenyl)-4-methoxybenzoic acid

InChI

InChI=1S/C16H14O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

UVKMCJMFEOUORW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)OC

Origin of Product

United States

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